An In-depth Technical Guide to 8-Azido-1-octanol (CAS 57395-46-7): Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Azido-1-octanol (CAS 57395-46-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azido-1-octanol is a bifunctional linear-chain organic molecule that has emerged as a valuable tool in the fields of bioconjugation, drug development, and materials science. Its structure, featuring a terminal azide group and a primary hydroxyl group, allows for orthogonal derivatization, making it an important heterobifunctional linker. The azide moiety serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific formation of stable triazole linkages. The hydroxyl group provides a site for further functionalization, for example, through esterification or etherification, or for attachment to surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 8-Azido-1-octanol.
Physicochemical Properties
8-Azido-1-octanol is a combustible liquid that is harmful to aquatic life with long-lasting effects and can cause serious eye irritation.[1] It is chemically stable under standard ambient conditions.[1]
| Property | Value | Source |
| CAS Number | 57395-46-7 | [2] |
| Molecular Formula | C₈H₁₇N₃O | |
| Molecular Weight | 171.24 g/mol | [3] |
| Appearance | Liquid | [4] |
| Melting Point | -15 °C (5 °F) | [1] |
| Boiling Point | 196 °C (385 °F) | [1] |
| Density | 0.827 g/cm³ at 25 °C (77 °F) | [1] |
Synthesis and Purification
A common and effective method for the synthesis of 8-Azido-1-octanol is via the nucleophilic substitution of 8-Bromo-1-octanol with an azide salt, such as sodium azide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the azide salt and promote the SN2 reaction.
Experimental Protocol: Synthesis of 8-Azido-1-octanol from 8-Bromo-1-octanol
This protocol describes a general procedure for the synthesis of 8-Azido-1-octanol.
Materials:
-
8-Bromo-1-octanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Bromo-1-octanol (1 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: Add sodium azide (1.5 to 3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Flash Column Chromatography
The crude 8-Azido-1-octanol can be purified by flash column chromatography on silica gel.[1][5][6][7][8]
Typical Conditions:
-
Stationary Phase: Silica gel (Silica 60).[1]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly used. A starting mixture of 10-20% ethyl acetate in hexanes, gradually increasing the polarity, will effectively separate the product from any remaining starting material and byproducts. The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[1]
-
Loading: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) or by adsorbing it onto a small amount of silica gel (dry loading).[1][7]
-
Elution and Collection: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Step: The fractions containing the pure 8-Azido-1-octanol are combined and the solvent is removed under reduced pressure to yield the purified product.
Applications in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of 8-Azido-1-octanol is in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific.[9] Specifically, the azide group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole ring, linking it to a molecule containing a terminal alkyne. This reaction is a cornerstone of bioconjugation, used to attach probes, drugs, or other functional molecules to biomolecules like proteins and peptides.[7][10]
Experimental Protocol: CuAAC Bioconjugation
This protocol provides a general method for the conjugation of an alkyne-containing biomolecule with 8-Azido-1-octanol.
Materials:
-
Alkyne-modified biomolecule (e.g., peptide, protein)
-
8-Azido-1-octanol
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 200 mM in water)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO or DMF for dissolving 8-Azido-1-octanol
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 8-Azido-1-octanol in DMSO or DMF.
-
Prepare fresh sodium ascorbate solution.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[7]
-
Reaction Mixture Assembly:
-
In a reaction tube, combine the alkyne-modified biomolecule solution with the conjugation buffer.
-
Add the 8-Azido-1-octanol solution to the reaction mixture. A molar excess of the azide (typically 4-10 equivalents relative to the alkyne) is recommended.[7]
-
Add the pre-mixed Cu(I)/ligand complex to the reaction mixture (typically 25 equivalents relative to the azide).[7]
-
Initiate the reaction by adding the sodium ascorbate solution (typically 40 equivalents relative to the azide).[7][11]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[7][11]
-
Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and the copper catalyst.[7]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for 8-Azido-1-octanol was not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[5][12][13]
-
¹H NMR (CDCl₃):
-
~3.65 ppm (triplet): Protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).
-
~3.25 ppm (triplet): Protons of the methylene group adjacent to the azide group (-CH₂N₃).
-
~1.60-1.55 ppm (multiplet): Protons of the methylene groups beta to the hydroxyl and azide groups.
-
~1.40-1.25 ppm (multiplet): Protons of the remaining four methylene groups in the alkyl chain.
-
A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR (CDCl₃):
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 8-Azido-1-octanol is expected to show characteristic absorption bands for its two functional groups.[14][15][16]
-
Azide (N₃) Stretch: A strong, sharp absorption band is expected in the region of 2100-2250 cm⁻¹ . This is a highly characteristic peak for the azide functional group.
-
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ , indicative of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain.[16]
-
C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 8-Azido-1-octanol would likely result in fragmentation of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 171 may be observed, though it might be weak due to the lability of the molecule.
-
Key Fragmentation Pathways:
-
Loss of the azide radical (•N₃) or dinitrogen (N₂) is a common fragmentation pathway for azides, which would result in fragment ions.
-
Cleavage of the C-C bonds in the alkyl chain is expected, leading to a series of fragment ions separated by 14 mass units (CH₂).[3][10]
-
Loss of water (H₂O) from the molecular ion is a characteristic fragmentation of alcohols.[10]
-
Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway for primary alcohols.
-
Solubility Profile
-
Water: Expected to have low solubility in water due to the long hydrophobic octyl chain. 1-octanol has a very low solubility in water.[19]
-
Polar Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[17]
-
Nonpolar Organic Solvents: Expected to be soluble in many common nonpolar organic solvents like dichloromethane, diethyl ether, and acetone.[17]
Handling, Storage, and Safety
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a chemical fume hood.[1]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1]
-
Organic azides are potentially explosive, especially when heated or subjected to shock. While long-chain alkyl azides like 8-Azido-1-octanol are generally more stable, caution should always be exercised.[5] Avoid contact with heavy metals and strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
For long-term storage, it is recommended to store under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C).[4]
References
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Department of Chemistry, Rice University.
- Sigma-Aldrich. (2025, October 1).
- Biotage. (n.d.).
- BenchChem. (2025).
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- King Group. (n.d.).
- ChemicalBook. (2026, January 13). 8-Bromo-1-octanol | 50816-19-8.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- BenchChem. (2025, December). Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers.
- Sigma-Aldrich. (n.d.). 8-Azido-1-octanol.
- MedchemExpress.com. (n.d.). 8-Azido-octanoyl-OSu | Azide Compound.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- PMC. (2018, June 12).
- Sigma-Aldrich. (n.d.). 8-Azido-1-octanamine | 867338-63-4.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Next Peptide. (n.d.). 57395-46-7 | 8-Azido-1-octanol.
- NSF PAR. (2024, July 16).
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ResearchGate. (n.d.).
- PMC. (2025, November 20).
- MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
- PMC. (2020, July 22). Production of 1-octanol in Escherichia coli by a high flux thioesterase route.
- Greenwich Academic Literature Archive (GALA). (2016, March 9). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- Alfa Chemistry. (n.d.). Solvent Miscibility Table.
- TOKU-E. (n.d.).
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
- IUPAC. (n.d.).
- PubChem - NIH. (n.d.). 1-Octanol | C8H18O | CID 957.
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